molecular formula C22H22N4O2S2 B11354297 2-(ethylsulfanyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

2-(ethylsulfanyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11354297
M. Wt: 438.6 g/mol
InChI Key: KFDCFHQDABXNLW-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidinone moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent under controlled conditions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone structure is often prepared through cyclization reactions involving amines and keto acids.

    Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidinone intermediates with benzoyl chloride derivatives under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: The benzamide structure can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-(ethylsulfanyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include modulation of protein synthesis, glucose metabolism, and antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its combination of a thiadiazole ring, a pyrrolidinone moiety, and a benzamide structure

Properties

Molecular Formula

C22H22N4O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

2-ethylsulfanyl-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C22H22N4O2S2/c1-3-29-18-11-7-5-9-16(18)20(28)23-22-25-24-21(30-22)15-12-19(27)26(13-15)17-10-6-4-8-14(17)2/h4-11,15H,3,12-13H2,1-2H3,(H,23,25,28)

InChI Key

KFDCFHQDABXNLW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4C

Origin of Product

United States

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